

CAS number 52373-02-1 chemical information and safety data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Cat. No.:	B1581016

[Get Quote](#)

An In-depth Technical Guide to (S)-3-hydroxy-gamma-butyrolactone (CAS 52373-02-1)

For Researchers, Scientists, and Drug Development Professionals

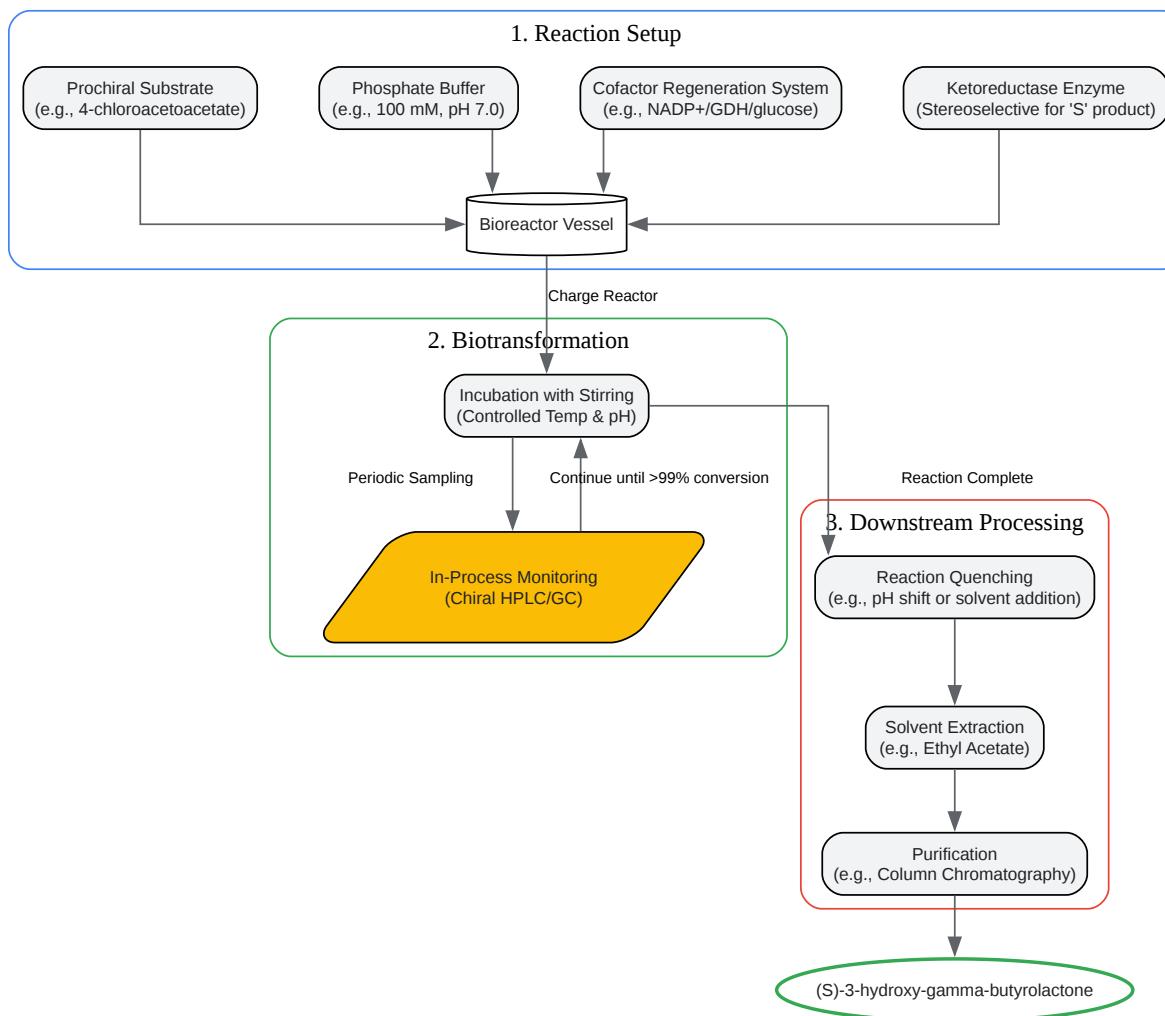
This document provides a comprehensive technical overview of (S)-3-hydroxy-gamma-butyrolactone (CAS 52373-02-1), a pivotal chiral intermediate in modern organic synthesis and pharmaceutical development. As a Senior Application Scientist, this guide is structured to deliver not just data, but actionable insights into the compound's synthesis, applications, and critical safety protocols, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

(S)-3-hydroxy-gamma-butyrolactone is the (S)-enantiomer of 3-hydroxytetrahydrofuran-2-one. Its specific stereochemistry makes it a highly valuable chiral building block.^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value
CAS Number	52373-02-1 (also commonly cited as 7331-52-4) [3] [4] [5]
Molecular Formula	C ₄ H ₆ O ₃ [4] [5]
Molecular Weight	102.09 g/mol [3] [4]
Synonyms	(S)-dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-3-Hydroxy-gamma-butyrolactone, (4S)-4-hydroxyxolan-2-one [3] [4] [5]
Appearance	Colorless to light yellow liquid [3]
Boiling Point	98-100 °C at 0.3 mm Hg [2] [3]
Density	1.241 g/mL at 25 °C [2] [3]
Refractive Index (n ²⁰ /D)	1.464 [2] [3]
Water Solubility	Miscible [2] [3]

Stereoselective Synthesis: From Precursor to Product


The utility of this molecule is intrinsically tied to its enantiomeric purity. Therefore, stereoselective synthesis is not just a method, but a necessity. While numerous strategies exist, including the reduction of L-malic acid or synthesis from carbohydrates, a highly illustrative and efficient approach is the asymmetric reduction of a prochiral ketone.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Causality in Synthesis: The Biocatalytic Advantage

Choosing a biocatalytic (enzymatic) reduction offers several advantages over traditional chemical catalysis. Enzymes operate under mild conditions (neutral pH, room temperature), minimizing side reactions and decomposition. Most importantly, their inherent chirality allows for exceptionally high levels of stereoselectivity, often yielding the desired (S)-enantiomer with >99% enantiomeric excess (e.e.), a critical parameter for pharmaceutical intermediates.

Experimental Workflow: Asymmetric Enzymatic Reduction

The following workflow details a typical lab-scale chemoenzymatic synthesis. The self-validating nature of this protocol lies in the in-process controls (e.g., HPLC analysis) to monitor both substrate conversion and the crucial enantiomeric purity of the product.

[Click to download full resolution via product page](#)

Caption: Chemoenzymatic synthesis workflow for (S)-3-hydroxy-gamma-butyrolactone.

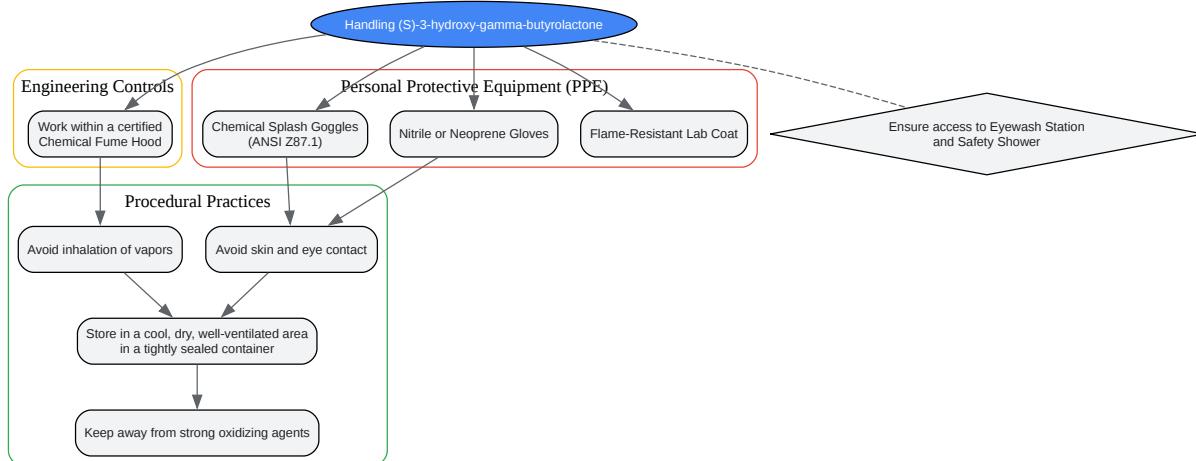
Step-by-Step Methodology

- Reactor Preparation: To a pH-controlled and temperature-regulated bioreactor, add a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
- Reagent Addition: Add the prochiral substrate, the ketoreductase enzyme, and the cofactor regeneration system. A common system involves using a catalytic amount of NADP⁺ along with glucose and glucose dehydrogenase (GDH) to continuously regenerate the required NADPH cofactor in situ. This is far more cost-effective than using a stoichiometric amount of the expensive NADPH.
- Biotransformation: Maintain the reaction at a constant temperature (e.g., 30°C) with agitation.
- Process Monitoring: Periodically withdraw aliquots and analyze them by chiral HPLC or GC. This is a critical step to confirm the reaction is proceeding and to measure the enantiomeric excess of the product. The reaction is typically run until substrate conversion is >99%.
- Work-up and Extraction: Once complete, quench the reaction. This can be done by adding a water-immiscible organic solvent like ethyl acetate. Extract the product into the organic layer.
- Purification: Dry the combined organic layers (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final, high-purity (S)-3-hydroxy-gamma-butyrolactone.

Safety Data and Handling Protocols

Proper handling of any chemical reagent is paramount. The following information is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification


- GHS Classification: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[\[9\]](#)
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)

- Key Precautionary Statements:

- P261: Avoid breathing mist/vapors/spray.[9][10]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Safe Handling Workflow

This logical diagram outlines the necessary controls for minimizing exposure and ensuring safe laboratory practice.

[Click to download full resolution via product page](#)

Caption: Mandatory safety protocol for handling (S)-3-hydroxy-gamma-butyrolactone.

Applications in Pharmaceutical Development

(S)-3-hydroxy-gamma-butyrolactone is not an active pharmaceutical ingredient (API) itself, but rather a high-value "chiral synthon" or building block. Its pre-defined stereocenter is incorporated into the final structure of numerous blockbuster drugs.

- Statin Class of Cholesterol-Lowering Drugs: It is a key intermediate for the synthesis of the side chains of market-leading statins such as Atorvastatin (Lipitor) and Rosuvastatin (Crestor).[2]
- Antibiotics: It is used in the synthesis of Linezolid (Zyvox), an important antibiotic for treating infections caused by multi-resistant bacteria.[2]
- Antihyperlipidemic Agents: It serves as a precursor for Ezetimibe (Zetia), a drug that lowers cholesterol absorption in the intestine.[1][2]
- Neurological Agents: The molecule is a starting material for nerve regulators like (R)-GABOB and brain metabolic enhancers such as S-oxiracetam.[2][3]
- Antiviral Drugs: It can be deoxidized to (S)-(+)-3-Hydroxytetrahydrofuran, which is a crucial intermediate in the synthesis of certain anti-AIDS medications.[2]

The use of this intermediate allows drug development professionals to bypass the difficult and often low-yielding steps of creating that specific chiral center late in a complex synthesis, thereby streamlining the entire manufacturing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 [chemicalbook.com]
- 3. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]
- 4. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Hydroxy-γ-butyrolactone | CymitQuimica [cymitquimica.com]
- 6. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 7. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. (S)-3-Hydroxy-gamma-butyrolactone - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [CAS number 52373-02-1 chemical information and safety data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581016#cas-number-52373-02-1-chemical-information-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com